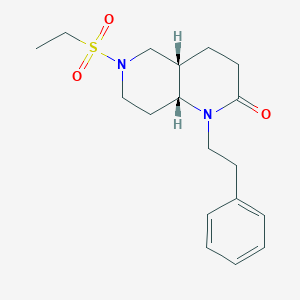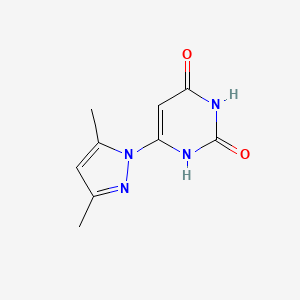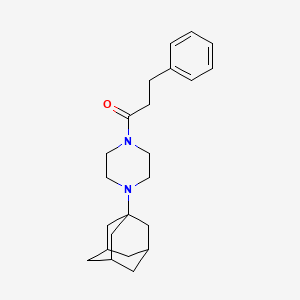![molecular formula C19H25N3O2 B5499387 9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane, commonly known as CUDC-101, is a novel small molecule inhibitor that has shown promising results in preclinical and clinical studies as a potential therapeutic agent for various types of cancers.
Mecanismo De Acción
CUDC-101 exerts its anti-cancer effects through multiple mechanisms. It inhibits the activity of EGFR and HER2, which are overexpressed in many types of cancers and promote cell proliferation and survival. CUDC-101 also inhibits the activity of HDACs, which regulate gene expression and are often dysregulated in cancer cells. By inhibiting these signaling pathways, CUDC-101 induces cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
CUDC-101 has been shown to have potent anti-cancer effects in vitro and in vivo. It has been tested in various cancer cell lines, including breast, lung, prostate, and colon cancer, and has shown dose-dependent inhibition of cell proliferation and induction of apoptosis. In animal models of cancer, CUDC-101 has been shown to inhibit tumor growth and metastasis, and to increase survival rates. CUDC-101 has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CUDC-101 is its broad-spectrum activity against multiple signaling pathways that are dysregulated in cancer cells. This makes it a potential therapeutic agent for various types of cancers. Another advantage is its ability to enhance the efficacy of other anti-cancer agents, which could lead to improved treatment outcomes. However, one limitation of CUDC-101 is its relatively low solubility in water, which could affect its bioavailability and pharmacokinetics. This could be addressed by developing new formulations or delivery methods.
Direcciones Futuras
There are several future directions for the research and development of CUDC-101. One direction is to optimize its pharmacokinetics and develop new formulations or delivery methods to improve its bioavailability and efficacy. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors. Additionally, the mechanism of action of CUDC-101 could be further elucidated to identify new targets and pathways for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of CUDC-101 in human patients.
Métodos De Síntesis
The synthesis of CUDC-101 involves a series of chemical reactions, starting from commercially available starting materials. The key steps in the synthesis include the formation of an indazole ring, a spirocyclic lactam, and a urea linkage. The final product is obtained by purification through column chromatography. The synthesis of CUDC-101 has been reported in several research articles, and the yield and purity of the product have been optimized.
Aplicaciones Científicas De Investigación
CUDC-101 has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). CUDC-101 has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
(1,5-dimethylindazol-3-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-3-4-16-15(13-14)17(20-21(16)2)18(23)22-9-5-19(6-10-22)7-11-24-12-8-19/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYMUCSDYTJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C(=O)N3CCC4(CC3)CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)
![2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)

![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)
![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)

![4-benzyl-3-ethyl-1-[2-(2-hydroxyethoxy)ethyl]-1,4-diazepan-5-one](/img/structure/B5499409.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(2-furyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5499411.png)
